molecular formula C6H9N3O2 B1166963 PDR1 protein CAS No. 112509-71-4

PDR1 protein

Cat. No.: B1166963
CAS No.: 112509-71-4
Attention: For research use only. Not for human or veterinary use.
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Description

The PDR1 protein is a master drug-responsive transcription factor from the yeast Saccharomyces cerevisiae and a central regulator of the Pleiotropic Drug Resistance (PDR) network . It belongs to the Gal4p family of zinc cluster proteins and binds to Pleiotropic Drug Response Elements (PDREs) in the promoters of its target genes, activating their transcription . PDR1 functions as a key genetic switch that controls the cellular response to xenobiotic (foreign chemical) stress . Its primary research value lies in its role as a model system for understanding the molecular mechanisms of multidrug resistance, a major challenge in fields like antifungal and cancer chemotherapy . Studies have shown that membrane-active and membrane-perturbing compounds can activate Pdr1 and its homolog Pdr3, linking the PDR pathway directly to membrane lipid homeostasis . Gain-of-function mutations in PDR1 lead to hyperactive transcription and constitutive overexpression of efflux pumps like Pdr5, resulting in strong drug resistance . This makes PDR1 an invaluable tool for researchers studying the fundamental principles of transcriptional regulation, the genetics of stress response, and the development of multidrug resistance in eukaryotic cells. This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

112509-71-4

Molecular Formula

C6H9N3O2

Synonyms

PDR1 protein

Origin of Product

United States

Scientific Research Applications

Applications in Drug Resistance

1. Mechanisms of Resistance in Fungi

PDR1 is instrumental in the development of multidrug resistance in fungal pathogens, particularly Candida glabrata. Research indicates that mutations in PDR1 can lead to constitutive activation of multidrug transporters such as CDR1 and PDH1, contributing to azole resistance. This phenomenon is especially significant as Candida glabrata has emerged as a common cause of invasive fungal infections due to its intrinsic or acquired resistance to azole antifungals like fluconazole .

2. Therapeutic Targeting

Understanding the regulatory mechanisms of PDR1 has opened avenues for developing therapeutic strategies aimed at reversing drug resistance. For instance, targeting the interaction between PDR1 and its coactivators could mitigate the expression of drug resistance genes, thereby enhancing the efficacy of antifungal treatments . Studies have shown that specific inhibitors can disrupt PDR1 activity, making it a potential target for new antifungal therapies .

Biotechnological Applications

1. Industrial Biotechnology

PDR1's role in regulating efflux pumps can be harnessed in industrial biotechnology. By manipulating PDR1 expression, researchers can enhance the tolerance of yeast strains to various toxic compounds produced during fermentation processes. This could lead to improved yields in bioethanol production or bioproduction of other metabolites .

2. Genetic Engineering

Genetic modifications involving PDR1 can be utilized to create yeast strains with tailored resistance profiles for specific applications. For example, engineering yeast with enhanced PDR1 activity could improve their resilience against environmental stresses or toxic substrates used in bioprocessing .

Case Study 1: Azole Resistance Mechanism

A study on Candida glabrata revealed that gain-of-function mutations in PDR1 lead to increased transcriptional activation of multidrug transporters, resulting in significant azole resistance. Disruption of PDR1 restored susceptibility to fluconazole, highlighting its pivotal role in resistance mechanisms .

Case Study 2: Targeting PDR1 for Therapeutic Interventions

Research has demonstrated that inhibiting PDR1's interaction with coactivators can reduce the expression of drug resistance genes. This approach has shown promise in restoring sensitivity to antifungal agents, suggesting that PDR1 is a viable target for therapeutic intervention against resistant fungal strains .

Chemical Reactions Analysis

Direct and Indirect Activation by Xenobiotics

PDR1 is activated by diverse compounds through direct or indirect mechanisms:

Membrane-Perturbing Agents

  • 2,4-Dichlorophenol (DCP) , benzyl alcohol , nonionic detergents (e.g., polyoxyethylene-9-laurylether), and lysophospholipids induce rapid PDR1 activation by disrupting membrane integrity. This triggers a transcriptional response via PDR1/Pdr3-dependent pathways .

  • Mechanism : Membrane damage may generate lipid-derived signals or alter membrane fluidity, indirectly activating PDR1 .

Antifungals and Translation Inhibitors

  • Fluconazole and ketoconazole (azole-class antifungals) inhibit Erg11, causing ergosterol depletion. This stress activates PDR1 indirectly with delayed kinetics (≥90 minutes) .

  • Cycloheximide inhibits ribosomes, inducing rapid PDR1 activation (≤30 minutes). Mutations in ribosomal protein Rpl28 diminish this response, confirming indirect activation via translational stress .

Key Findings

  • PDR1 does not directly bind xenobiotics like fluconazole or cycloheximide. Instead, cellular stresses (e.g., ergosterol depletion, ribosome inhibition) act as activation signals .

  • Kinetics of PDR1 activation vary: rapid for membrane disruptors/translation inhibitors, delayed for azoles (Table 1).

Table 1: Activation Kinetics of PDR1 by Xenobiotics

CompoundTargetActivation TimeMechanism
CycloheximideRibosomes≤30 minutesTranslational stress
FluconazoleErg11≥90 minutesErgosterol depletion
2,4-DichlorophenolMembrane integrity≤30 minutesMembrane perturbation

Structural Determinants of PDR1 Activity

PDR1’s functional domains govern its interaction with chemicals and coactivators:

DNA-Binding Domain (DBD)

  • Contains a Zn²Cys6 cluster that binds promoter elements (PDREs) of target genes like CDR1 and PDR5 .

Central Regulatory Domain (CRD)

  • Represses PDR1 activity under basal conditions. Gain-of-function (GOF) mutations (e.g., R376W) in this domain abolish repression, leading to constitutive activation .

Transactivation Domain (TAD)

  • Recruits coactivators (Med15A, Gal11A, Snf2) via its C-terminal region. Deletion of the C-terminal 90 residues abolishes coactivator binding and azole resistance .

Table 2: Functional Domains of PDR1

DomainRoleInteraction Partners
Zn²Cys6 DBDDNA bindingPDRE motifs
CRDNegative regulationGOF mutations (R376W)
C-terminal TADCoactivator recruitmentMed15A, Gal11A, Snf2

Post-Translational Modifications and Stability

  • C-terminal tagging (e.g., 3×FLAG) reduces PDR1 protein levels by 50% and disrupts azole resistance, highlighting the importance of the C-terminus in stability .

  • N-terminal tagging hyperactivates PDR1, mimicking GOF mutants .

Coactivator Interactions

PDR1 recruits chromatin remodelers and Mediator complex subunits to drive gene expression:

  • Med15A : Binds the PDR1 TAD; deletion reduces CDR1 expression and azole resistance .

  • Snf2 : A SWI/SNF chromatin remodeler associated with PDR1 in C. glabrata .

Evolutionary Implications

  • In pathogenic fungi like C. glabrata, clinical GOF mutations (e.g., D1082G) evade negative regulation, enabling constitutive drug resistance .

  • PDR1’s indirect activation mechanism allows broad-spectrum resistance to chemically unrelated stressors .

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

  • Fungal PDR1 Mutants: The D1082G mutation in the TAD increases fluconazole resistance 10-fold compared to wild-type, but paradoxically reduces activity in truncated PDR1 variants . Phenothiazines activate PDR1 faster than azoles, suggesting direct ligand interactions .
  • Plant PDR1 Dynamics: Knockdown of PDR1 reduces plastid division frequency by 70%, confirming its indispensability . PDR1 homologs in Arabidopsis and wheat (TaPDR1) show conserved roles in stress responses and organelle division .

Q & A

Q. What is the primary biological function of the PDR1 protein in yeast and fungal pathogens?

The this compound is a transcription factor central to multidrug resistance (MDR) in Saccharomyces cerevisiae and Candida glabrata. It regulates ATP-binding cassette (ABC) transporters like CDR1, which mediate drug efflux. PDR1 binds to promoter regions of target genes via PDREs (Pdr1 response elements) to upregulate efflux pumps under xenobiotic stress. Its autoregulatory mechanism amplifies expression of both target genes and itself under activating conditions .

Methodological Insight : Functional validation often involves knockout strains (pdr1Δ) and phenotypic assays (e.g., spot tests for drug susceptibility) combined with transcriptomics (microarrays or RNA-seq) to identify dysregulated genes .

Q. What experimental methodologies are commonly employed to study PDR1's transcriptional regulatory activity?

Key approaches include:

  • Chromatin Immunoprecipitation (ChIP) : To map PDR1-DNA interactions (e.g., PDREs in target promoters) using anti-Pdr1 antibodies or epitope-tagged constructs .
  • Western Blotting : Quantifies PDR1 and target protein levels (e.g., CDR1) under varying conditions, normalized to loading controls like tubulin .
  • Tandem Affinity Purification (TAP)-Tagging : Identifies PDR1 coactivators (e.g., Med15A) by isolating protein complexes from strains expressing tagged Pdr1 variants .
  • Artificial Chimeras : Fusion proteins (e.g., Pdr1*GAD) validate DNA-binding domain specificity and transcriptional activation potential .

Q. How do researchers validate PDR1 target genes and assess their functional significance?

Validation involves:

  • Genetic Complementation : Restoring gene expression in pdr1Δ strains and testing for rescued phenotypes (e.g., drug resistance).
  • Promoter Reporter Assays : Linking target promoters (e.g., CDR1) to fluorescent or luminescent reporters to quantify activation.
  • Allele-Specific Mutagenesis : Introducing PDRE mutations to disrupt PDR1 binding and assess transcriptional output .

Advanced Research Questions

Q. How do gain-of-function (GOF) mutations in PDR1's transactivation domain (e.g., D1082G) differentially impact transcriptional activity in full-length versus truncated protein contexts?

The D1082G mutation in the transactivation domain (TAD) exhibits context-dependent effects:

  • In full-length PDR1, it causes hyperactivation of target genes (e.g., CDR1) by relieving repression from the central regulatory domain (CRD), leading to clinical drug resistance .
  • In truncated PDR1 (Δ255–968), which lacks the CRD, D1082G paradoxically reduces transcriptional activity, suggesting the TAD's function depends on structural interactions with other domains .

Experimental Design : Comparative studies use isogenic strains expressing wild-type or mutant PDR1 variants. Activity is quantified via qRT-PCR for target genes and Western blotting for protein levels, with normalization to controls (e.g., tubulin) .

Q. What experimental strategies resolve contradictory data regarding the coactivator dependencies of clinically derived PDR1 mutants?

Clinically derived GOF alleles (e.g., R376W vs. D1082G) show variable reliance on coactivators like Med15A. Strategies include:

  • Coactivator Knockdowns : Testing transcriptional output in med15AΔ backgrounds to assess dependency .
  • Protein Interaction Mapping : TAP-tagging PDR1 variants and performing mass spectrometry to identify strain-specific interactomes .
  • Functional Redundancy Tests : Overexpressing putative coactivators to rescue activity in deficient strains.

Q. What statistical considerations are critical when analyzing proteomic datasets to confirm PDR1 expression levels under varying conditions?

Proteomic studies require stringent false discovery rate (FDR) controls:

  • Multi-level FDR Thresholding : Report PSM-, peptide-, and protein-level FDRs (≤1% protein-level FDR recommended) .
  • Normalization : Use internal standards (e.g., spike-in proteins) or housekeeping proteins (e.g., tubulin) to correct for technical variability .
  • Replicate Analysis : Perform ≥3 biological replicates and use tools like COMPASS or OMSSA for robust peptide-spectrum matching and parsimony analysis .

Contradiction Analysis

  • Autoregulation vs. Hyperactivation : While PDR1 GOF mutants upregulate their own expression, truncations (e.g., Δ255–968) can bypass autoregulation but require compensatory mutations (e.g., D1082G) for viability, highlighting regulatory complexity .
  • Mutation Context Specificity : The same mutation (e.g., LWG1097AAA) may enhance activity in full-length PDR1 but reduce it in truncated forms, necessitating domain-specific functional assays .

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